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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo

Indocyanine Green (ICG)-tetrazine conjugates in super-resolution microscopy. This advanced

fluorescent probe leverages the benefits of a sulfonated, far-red emitting indocyanine green

core with the highly specific and rapid bioorthogonal reaction between tetrazine and a strained

dienophile, such as trans-cyclooctene (TCO). This combination enables high-contrast, low-

background imaging in demanding super-resolution techniques like Stochastic Optical

Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to Sulfo ICG-tetrazine
Sulfo ICG-tetrazine is a specialized fluorescent probe designed for targeted labeling in

complex biological environments. The key features include:

Sulfonated Indocyanine Green (ICG) Core: The ICG scaffold provides fluorescence emission

in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples

and allows for deeper tissue penetration. The addition of sulfo groups enhances the

hydrophilicity of the dye, improving its solubility in aqueous buffers and reducing non-specific

binding.[1]

Tetrazine Moiety: The tetrazine group is a key component of the bioorthogonal inverse-

electron-demand Diels-Alder (iEDDA) reaction. It reacts specifically and rapidly with strained

dienophiles like trans-cyclooctene (TCO), enabling covalent labeling of target molecules.[2]
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Fluorogenic Properties: A significant advantage of many tetrazine-dye conjugates is their

fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye.

Upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase

in fluorescence intensity.[2][3] This "turn-on" effect is highly beneficial for no-wash imaging

protocols, reducing background noise and improving the signal-to-noise ratio, which is critical

for super-resolution imaging.[4][5]

Principle of Bioorthogonal Labeling
The use of Sulfo ICG-tetrazine in super-resolution microscopy relies on a two-step labeling

strategy. First, the biological target of interest (e.g., a protein, lipid, or glycan) is modified with a

TCO group. This can be achieved through genetic encoding of unnatural amino acids

containing a TCO moiety, metabolic labeling, or by conjugating TCO to a targeting ligand such

as an antibody or a small molecule. Subsequently, the cells are incubated with Sulfo ICG-
tetrazine, which specifically reacts with the TCO-tagged biomolecule.

Step 1: Target Modification
Step 2: Bioorthogonal Reaction

Target Protein

TCO-modified Protein
Genetic/Metabolic Labeling

TCO Moiety
Sulfo ICG-tetrazine Labeled Protein

iEDDA Reaction

Click to download full resolution via product page

Bioorthogonal labeling workflow.

Fluorogenic Reaction Mechanism
The fluorogenic properties of tetrazine-dye conjugates are a result of quenching mechanisms

such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET)

between the tetrazine and the fluorophore. The close proximity of the two moieties in the

unreacted probe keeps the dye in a "dark" state. The iEDDA reaction with TCO disrupts this

proximity, restoring the fluorescence of the dye.
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Fluorogenic turn-on mechanism.
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Quantitative Data
The photophysical properties of far-red tetrazine-dye conjugates are critical for their

performance in super-resolution microscopy. While specific data for a "Sulfo ICG-tetrazine" is

not readily available, the following table summarizes typical quantitative data for similar far-red

and NIR tetrazine-functionalized dyes used in super-resolution microscopy.

Property Typical Value
Significance in Super-
Resolution Microscopy

Excitation Maximum (λ_ex) ~750-780 nm

Enables efficient excitation

with commonly available

lasers.

Emission Maximum (λ_em) ~780-810 nm
NIR emission minimizes

cellular autofluorescence.

Fluorescence Quantum Yield

(Φ_F) (unreacted)
< 0.01

Low initial brightness ensures

low background.[6]

Fluorescence Quantum Yield

(Φ_F) (reacted)
0.1 - 0.3

High brightness after reaction

for strong signal.

Fluorogenic Turn-on Ratio 10 to >100-fold

High ratio allows for no-wash

imaging and high contrast.[2]

[6]

Photon Count per Localization

(STORM)
2000 - 6000

High photon count improves

localization precision.[7]

Localization Precision

(STORM)
10 - 30 nm

Determines the achievable

resolution of the final image.

On-Off Duty Cycle (STORM) Low (<0.1%)

A low duty cycle is essential for

separating individual molecular

emissions in time.[7]
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Protocol 1: Labeling of Cellular Proteins with TCO and
Sulfo ICG-tetrazine for Fixed-Cell Super-Resolution
Microscopy
This protocol describes the labeling of a target protein expressed with a TCO-containing

unnatural amino acid.

Materials:

Mammalian cells (e.g., HeLa, HEK293T) cultured on high-precision glass coverslips

Plasmids for expression of the protein of interest with an amber (TAG) codon and the

corresponding tRNA/tRNA synthetase pair for TCO-lysine incorporation

Transfection reagent

TCO-L-lysine

Cell culture medium (e.g., DMEM)

Phosphate-buffered saline (PBS)

Fixation buffer: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 3% bovine serum albumin (BSA) in PBS

Sulfo ICG-tetrazine stock solution (1 mM in DMSO)

Labeling buffer: PBS

Procedure:

Cell Seeding and Transfection:

Seed cells on coverslips to reach 50-70% confluency on the day of transfection.
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Co-transfect cells with the plasmids for the protein of interest and the tRNA/tRNA

synthetase pair using a suitable transfection reagent according to the manufacturer's

protocol.

Incorporation of TCO-L-lysine:

24 hours post-transfection, replace the medium with fresh medium containing 10-50 µM

TCO-L-lysine.

Incubate for 24-48 hours to allow for protein expression and incorporation of the TCO-

modified amino acid.

Cell Fixation and Permeabilization:

Wash cells three times with pre-warmed PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature

(for intracellular targets).

Wash three times with PBS.

Blocking:

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce

non-specific binding.

Labeling with Sulfo ICG-tetrazine:

Dilute the Sulfo ICG-tetrazine stock solution in labeling buffer to a final concentration of 1-

5 µM.

Incubate the cells with the labeling solution for 30-60 minutes at room temperature,

protected from light.
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Washing:

Wash the cells extensively with PBS to remove unbound probe. For fluorogenic probes,

this step can be minimized.

Sample Mounting:

Mount the coverslip on a microscope slide with an appropriate imaging buffer for STORM

or STED.

Protocol 2: dSTORM Imaging
Materials:

Labeled cell sample on a coverslip

dSTORM imaging buffer:

PBS (pH 7.4)

10% (w/v) glucose

100 mM MEA (cysteamine)

Oxygen scavenging system (e.g., GLOX solution: 0.5 mg/mL glucose oxidase and 40

µg/mL catalase)

Microscope equipped for STORM (high-power lasers, sensitive camera)

Procedure:

Prepare dSTORM Imaging Buffer: Prepare the buffer fresh before each imaging session.

Add the GLOX solution and MEA to the glucose-containing PBS immediately before use.

Microscope Setup:

Mount the sample on the STORM microscope.

Locate the region of interest using low-intensity illumination.
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Image Acquisition:

Illuminate the sample with a high-power 750-780 nm laser to excite the Sulfo ICG and

induce photoswitching. A low-power 405 nm laser can be used to facilitate the return of

fluorophores from a dark state to the emitting state.

Acquire a series of 10,000 to 50,000 frames with a short exposure time (e.g., 10-30 ms).

Image Reconstruction:

Process the acquired image series using a suitable localization software (e.g.,

rapidSTORM, ThunderSTORM) to identify and localize the single-molecule blinking

events.

Reconstruct the final super-resolution image from the localized coordinates.

Protocol 3: Live-Cell STED Imaging
Materials:

Live cells labeled with TCO and Sulfo ICG-tetrazine

Live-cell imaging medium (e.g., phenol red-free DMEM)

STED microscope with appropriate excitation and depletion lasers

Procedure:

Cell Labeling:

Perform the TCO incorporation and labeling with Sulfo ICG-tetrazine as described in

Protocol 1 (steps 1 and 2, followed by live-cell labeling).

For live-cell labeling, incubate the cells with 1-5 µM Sulfo ICG-tetrazine in live-cell

imaging medium for 15-30 minutes at 37°C.[8]

Wash the cells with fresh imaging medium. For fluorogenic probes, a no-wash protocol

can be applied.
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STED Imaging:

Mount the live-cell sample on the STED microscope equipped with an environmental

chamber to maintain temperature and CO2 levels.

Use a pulsed excitation laser (e.g., ~760 nm) and a spatially-shaped depletion laser (e.g.,

~800-820 nm with a donut shape) to achieve super-resolution.

Acquire images with a pixel size appropriate for the desired resolution (e.g., 20-40 nm).

Minimize laser power and acquisition time to reduce phototoxicity.

Workflow for Super-Resolution Imaging
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Super-resolution imaging workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15556856?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting
Problem Possible Cause Solution

Low signal intensity

- Inefficient TCO incorporation-

Low labeling efficiency-

Photobleaching

- Optimize TCO-lysine

concentration and incubation

time.- Increase Sulfo ICG-

tetrazine concentration or

incubation time.- Use fresh

imaging buffer with an efficient

oxygen scavenging system.

Reduce laser power.

High background
- Non-specific binding of the

probe- Incomplete washing

- Increase the concentration of

BSA in the blocking buffer.-

Perform more extensive

washing steps after labeling.-

Utilize the fluorogenic

properties for no-wash imaging

if applicable.

Poor resolution in STORM
- Low photon count- High on-

off duty cycle- Sample drift

- Optimize imaging buffer

composition (e.g., thiol

concentration).- Adjust laser

power to ensure single-

molecule blinking.- Use a

focus-locking system and allow

the system to stabilize before

acquisition.

Phototoxicity in live-cell

imaging

- High laser power- Long

acquisition times

- Use the lowest possible laser

power that provides sufficient

signal.- Reduce the number of

frames or the total imaging

time.- Use a highly fluorogenic

probe to minimize the required

excitation intensity.
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Sulfo ICG-tetrazine and similar far-red fluorogenic probes offer a powerful tool for super-

resolution microscopy. The combination of NIR fluorescence, bioorthogonal labeling, and

fluorogenicity enables high-contrast and high-resolution imaging of specific biomolecules in

both fixed and living cells. The protocols and data presented here provide a comprehensive

guide for researchers to successfully implement this advanced imaging technique in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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